molecular formula C34H16O2 B1683561 Dibenzanthrone CAS No. 116-71-2

Dibenzanthrone

Cat. No. B1683561
CAS RN: 116-71-2
M. Wt: 456.5 g/mol
InChI Key: YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Description

Dibenzanthrone, also known as Violanthrone, is an organic compound that serves as a vat dye and a precursor to other vat dyes . It is a planar molecule with C2v symmetry .


Synthesis Analysis

Dibenzanthrone is produced by the coupling of two molecules of Benzanthrone . The first step involves the reaction of anthraquinone with glycerol in the presence of iron, which acts as the reducing agent . This reaction produces Benzanthrone, which is then converted to Dibenzanthrone, also known as Violanthrone, by alkali fusion .


Molecular Structure Analysis

The molecular structure of Dibenzanthrone is planar with C2v symmetry . It is an organic compound that serves as a vat dye and a precursor to other vat dyes . Isomeric with Violanthrone is Isoviolanthrone, which has a centrosymmetric structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dibenzanthrone include the reaction of anthraquinone with glycerol in the presence of iron, which acts as the reducing agent . This reaction produces Benzanthrone, which is then converted to Dibenzanthrone, also known as Violanthrone, by alkali fusion .


Physical And Chemical Properties Analysis

Dibenzanthrone appears as a dark blue solid . It has a chemical formula of C34H16O2 and a molar mass of 456.48964 . It has a density of 1.53 g/cm3 .

Safety And Hazards

Dibenzanthrone can be an irritant to eyes, skin, mucous membranes, and the respiratory system. It may be harmful by ingestion, skin absorption, and inhalation .

properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione
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InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
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InChI Key

YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
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Molecular Formula

C34H16O2
Record name VAT BLUE 20
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DSSTOX Substance ID

DTXSID7026281
Record name Vat Blue 20
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Molecular Weight

456.5 g/mol
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Physical Description

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name VAT BLUE 20
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Product Name

Violanthrone

CAS RN

116-71-2, 475-50-3, 57455-86-4
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Melting Point

914 to 923 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dibenzanthrone
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Dibenzanthrone
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Dibenzanthrone
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Dibenzanthrone
Reactant of Route 5
Dibenzanthrone
Reactant of Route 6
Dibenzanthrone

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